molecular formula C16H14N2O2 B14424899 3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one CAS No. 82500-92-3

3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one

Cat. No.: B14424899
CAS No.: 82500-92-3
M. Wt: 266.29 g/mol
InChI Key: FXBKTHIASNACLB-UHFFFAOYSA-N
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Description

3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with a suitable diketone or its equivalent. One common method is the reaction of o-phenylenediamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

Scientific Research Applications

3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one is unique due to the presence of the 2-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives .

Properties

CAS No.

82500-92-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H14N2O2/c1-20-15-9-5-2-6-11(15)10-14-16(19)18-13-8-4-3-7-12(13)17-14/h2-9H,10H2,1H3,(H,18,19)

InChI Key

FXBKTHIASNACLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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